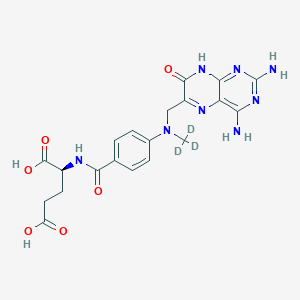
Big Endothelin-3 (22-41) amide (human)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Big Endothelin-3 (22-41) amide (human) is a biologically active polypeptide derived from the endothelin family. It is a fragment of the larger endothelin-3 peptide, which plays a crucial role in various physiological processes, including vasoconstriction and cell proliferation. This compound is often used in research to study protein interactions, functional analysis, and epitope screening .
准备方法
Big Endothelin-3 (22-41) amide (human) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA. Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high purity and yield .
化学反应分析
Big Endothelin-3 (22-41) amide (human) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted to create analogs for structure-activity relationship studies. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and coupling reagents like HBTU.
科学研究应用
Big Endothelin-3 (22-41) amide (human) has a wide range of scientific research applications:
Chemistry: Used in peptide synthesis and modification studies.
Biology: Employed in protein interaction studies and functional assays.
Medicine: Investigated for its role in cardiovascular diseases and potential therapeutic applications.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
作用机制
Big Endothelin-3 (22-41) amide (human) exerts its effects by binding to endothelin receptors, primarily endothelin receptor type B (ETB). This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses such as vasoconstriction, cell proliferation, and inflammation. The molecular targets involved include G protein-coupled receptors and downstream effectors like phospholipase C and protein kinase C .
相似化合物的比较
Big Endothelin-3 (22-41) amide (human) is unique compared to other endothelin peptides due to its specific sequence and biological activity. Similar compounds include:
Endothelin-1: A potent vasoconstrictor with a longer sequence and different receptor affinity.
Endothelin-2: Similar to endothelin-1 but with slight variations in sequence and function.
Big Endothelin-1: A precursor to endothelin-1, requiring enzymatic cleavage to become active
Big Endothelin-3 (22-41) amide (human) stands out due to its specific applications in research and its unique sequence, making it a valuable tool for studying endothelin-related pathways and developing therapeutic agents.
属性
CAS 编号 |
174283-52-4 |
|---|---|
分子式 |
C102H156N30O31 |
分子量 |
2298.5 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C102H156N30O31/c1-9-51(6)79(106)97(160)126-68(44-75(105)141)92(155)130-82(53(8)136)100(163)132-38-16-21-71(132)95(158)121-62(32-34-78(144)145)86(149)120-61(31-33-73(103)139)87(150)129-81(52(7)135)98(161)128-80(50(4)5)99(162)131-37-15-22-72(131)96(159)125-64(41-55-23-27-57(137)28-24-55)85(148)115-45-76(142)116-63(39-49(2)3)88(151)127-70(48-134)94(157)124-67(43-74(104)140)91(154)122-66(42-56-25-29-58(138)30-26-56)90(153)119-60(20-14-36-113-102(110)111)84(147)114-46-77(143)117-69(47-133)93(156)123-65(40-54-17-11-10-12-18-54)89(152)118-59(83(107)146)19-13-35-112-101(108)109/h10-12,17-18,23-30,49-53,59-72,79-82,133-138H,9,13-16,19-22,31-48,106H2,1-8H3,(H2,103,139)(H2,104,140)(H2,105,141)(H2,107,146)(H,114,147)(H,115,148)(H,116,142)(H,117,143)(H,118,152)(H,119,153)(H,120,149)(H,121,158)(H,122,154)(H,123,156)(H,124,157)(H,125,159)(H,126,160)(H,127,151)(H,128,161)(H,129,150)(H,130,155)(H,144,145)(H4,108,109,112)(H4,110,111,113)/t51-,52+,53+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,79-,80-,81-,82-/m0/s1 |
InChI 键 |
QPJAXAGEWPXNDK-GUIBJIPFSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCNC(=N)N)C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-1-{[(2S)-5-oxomorpholin-2-yl]methyl}-5-[(4-{[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino}piperidin-1-yl)methyl]-1H-indole-2-carbonitrile](/img/structure/B12393982.png)
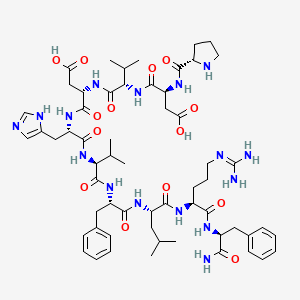
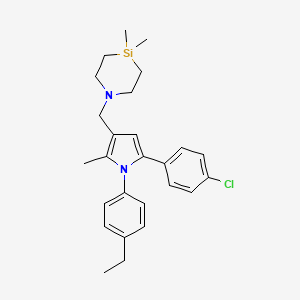
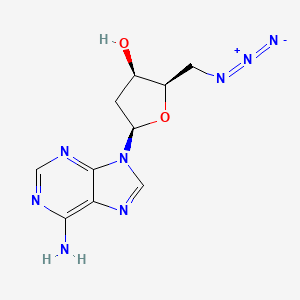
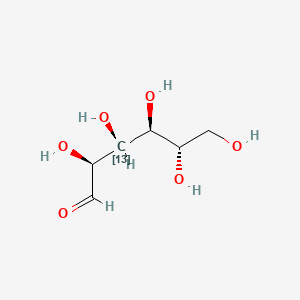
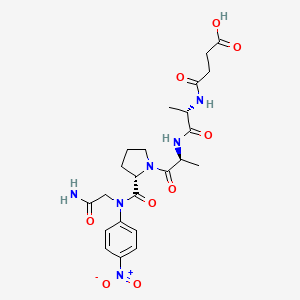
![N'-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12394015.png)
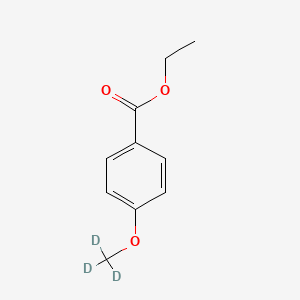
![(4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12394022.png)
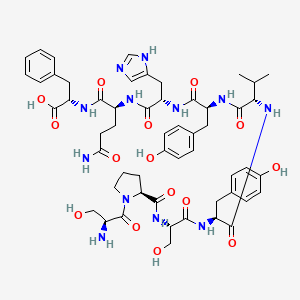
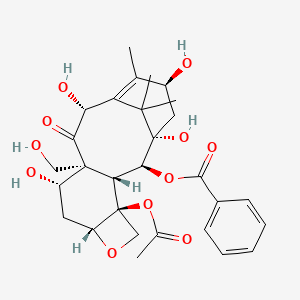
![2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt](/img/structure/B12394050.png)
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394055.png)
